molecular formula C16H16ClNO2 B5851073 N-(2-chlorobenzyl)-2-(2-methoxyphenyl)acetamide

N-(2-chlorobenzyl)-2-(2-methoxyphenyl)acetamide

Cat. No. B5851073
M. Wt: 289.75 g/mol
InChI Key: RGXXYCGHUXVUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(2-methoxyphenyl)acetamide, commonly known as CMA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. CMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 293.78 g/mol.

Mechanism of Action

CMA acts as a competitive inhibitor of FAAH by binding to the active site of the enzyme. This prevents the breakdown of endocannabinoids, leading to an increase in their levels and subsequent activation of cannabinoid receptors. The exact mechanism by which CMA binds to FAAH is still under investigation.
Biochemical and Physiological Effects:
Studies have shown that CMA can increase levels of the endocannabinoid anandamide in the brain and peripheral tissues. Anandamide is known to have analgesic, anti-inflammatory, and anxiolytic effects. CMA has also been shown to have antinociceptive effects in animal models of pain. However, the physiological effects of CMA in humans are still largely unknown.

Advantages and Limitations for Lab Experiments

One advantage of using CMA in lab experiments is its specificity for FAAH inhibition, as opposed to other compounds that may have off-target effects. CMA is also relatively stable and easy to synthesize compared to other FAAH inhibitors. However, one limitation is that CMA has low water solubility, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several potential future directions for research on CMA. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of CMA. Another direction is the investigation of the physiological effects of CMA in humans, including its potential therapeutic applications for various conditions. Additionally, further studies are needed to elucidate the exact mechanism of CMA binding to FAAH and its effects on endocannabinoid signaling pathways.

Synthesis Methods

CMA can be synthesized through a multistep process that involves the reaction of 2-methoxybenzylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to produce CMA. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

CMA has been used in scientific research as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes such as pain, inflammation, and mood regulation. Inhibition of FAAH can lead to an increase in endocannabinoid levels, which has been shown to have therapeutic potential for various conditions such as chronic pain, anxiety, and depression.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-20-15-9-5-3-6-12(15)10-16(19)18-11-13-7-2-4-8-14(13)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXXYCGHUXVUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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